molecular formula C7H16Cl2N2 B2839085 N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride CAS No. 2387602-38-0

N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride

Cat. No. B2839085
CAS RN: 2387602-38-0
M. Wt: 199.12
InChI Key: YRFQTPQPNWUHPF-UHFFFAOYSA-N
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Description

“N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride” is a chemical compound with the CAS Number: 1523572-06-6 . It has a molecular weight of 199.12 . The compound is a solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is N1,N3-dimethylbicyclo [1.1.1]pentane-1,3-diamine dihydrochloride . The InChI code is 1S/C7H14N2.2ClH/c1-8-6-3-7(4-6,5-6)9-2;;/h8-9H,3-5H2,1-2H3;2*1H . This information can be used to derive the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Appropriate safety measures should be taken while handling this compound.

properties

IUPAC Name

3-N,3-N-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9(2)7-3-6(8,4-7)5-7;;/h3-5,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFQTPQPNWUHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C12CC(C1)(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-Dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride

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